molecular formula C14H12ClNO2 B1596072 2-chloro-N-(4-phenoxyphenyl)acetamide CAS No. 36160-84-6

2-chloro-N-(4-phenoxyphenyl)acetamide

Cat. No. B1596072
CAS RN: 36160-84-6
M. Wt: 261.7 g/mol
InChI Key: PHUZNDQAFGNCRQ-UHFFFAOYSA-N
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Patent
US07056914B2

Procedure details

To a solution of 4-phenoxyaniline (1.85 g, 10 mmoles) and triethylamine (2.07 ml, 15 mmoles) in 25 ml dry dichloromethane, is added stepwise a solution of chloroacetyl chloride (1.18 g, 10.5 mmoles) in 10 ml dry dichloromethane. The resulting reaction mixture is stirred for 1 hour at room temperature. Afterwards said reaction mixture is washed with 2×30 ml HCl (2 N) 1×30 ml water, dried with sodium sulfate and the solvent evaporated. 2.48 g. (Yield 95%) of 2-chloro-N-(4-phenoxyphenyl)acetamide were obtained.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[Cl:22][CH2:23][C:24](Cl)=[O:25]>ClCCl>[Cl:22][CH2:23][C:24]([NH:12][C:11]1[CH:10]=[CH:9][C:8]([O:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:14][CH:13]=1)=[O:25]

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
2.07 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.18 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
Afterwards said reaction mixture
WASH
Type
WASH
Details
is washed with 2×30 ml HCl (2 N) 1×30 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NC1=CC=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.